2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
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Overview
Description
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is a complex organic compound that features a biphenyl group, a pyrazole ring, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile typically involves the condensation of 3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile groups to amines or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-phenyl-1H-pyrazol-3-yl)methylene]malononitrile
- 2-[(3-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
- 2-[(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene]malononitrile
Uniqueness
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is unique due to the presence of the biphenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4/c26-16-19(17-27)15-23-18-29(24-9-5-2-6-10-24)28-25(23)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-15,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDHEWQYNQNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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